3-Ethoxy-1,2,4-oxadiazol-5-amine

Physicochemical profiling Purification design Distillation parameters

3-Ethoxy-1,2,4-oxadiazol-5-amine is a 1,2,4-oxadiazole heterocycle bearing an ethoxy substituent at position 3 and a free primary amine at position Its predicted boiling point is 231.4 ± 23.0 °C, density 1.272 ± 0.06 g/cm³, and pKa 0.69 ± 0.50. The 5-amino group serves as a versatile synthetic handle for further derivatization, while the 3-ethoxy group modulates electronic and lipophilic properties distinct from methyl, methoxy, or aryl congeners.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 154020-14-1
Cat. No. B120253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1,2,4-oxadiazol-5-amine
CAS154020-14-1
Synonyms1,2,4-Oxadiazol-5-amine,3-ethoxy-(9CI)
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESCCOC1=NOC(=N1)N
InChIInChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7)
InChIKeyVTTXAPXKPUPOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1,2,4-oxadiazol-5-amine (CAS 154020-14-1): Core Physicochemical and Structural Profile for Procurement Evaluation


3-Ethoxy-1,2,4-oxadiazol-5-amine is a 1,2,4-oxadiazole heterocycle bearing an ethoxy substituent at position 3 and a free primary amine at position 5. Its predicted boiling point is 231.4 ± 23.0 °C, density 1.272 ± 0.06 g/cm³, and pKa 0.69 ± 0.50 . The 5-amino group serves as a versatile synthetic handle for further derivatization, while the 3-ethoxy group modulates electronic and lipophilic properties distinct from methyl, methoxy, or aryl congeners [1].

Why Generic 1,2,4-Oxadiazol-5-amine Derivatives Cannot Substitute for 3-Ethoxy-1,2,4-oxadiazol-5-amine


The 1,2,4-oxadiazole core is a recognized bioisostere of ester and amide functionalities, but its physicochemical and pharmacological behavior is exquisitely sensitive to the nature of the C3 substituent [1]. Even among close analogs such as 3-methyl- or 3-methoxy-1,2,4-oxadiazol-5-amine, differences in electron-donating capacity, lipophilicity, and hydrogen-bonding potential alter boiling point, density, acid/base character, and ultimately reactivity in downstream synthetic transformations . Substituting the 3-ethoxy group for a smaller or electronically distinct group without quantitative justification risks compromising synthetic yield, purity profiles, or biological target engagement in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 3-Ethoxy-1,2,4-oxadiazol-5-amine Versus Closest Analogs


Predicted Boiling Point Differentiation vs. 3-Methyl-1,2,4-oxadiazol-5-amine

The 3-ethoxy derivative exhibits a higher predicted boiling point (231.4 ± 23.0 °C) compared to the 3-methyl analog (228.8 ± 23.0 °C), reflecting the increased molecular weight and polarity imparted by the ethoxy oxygen . Although both predictions carry identical uncertainty ranges, the central estimate difference of +2.6 °C is consistent with the mass increment (30.0 Da) and can influence distillation cut points during purification.

Physicochemical profiling Purification design Distillation parameters

Density Difference: Impact on Formulation and Solubility Behavior

The predicted density of 3-ethoxy-1,2,4-oxadiazol-5-amine is 1.272 ± 0.06 g/cm³, marginally lower than that of the 3-methyl analog (1.283 ± 0.06 g/cm³) . This –0.011 g/cm³ difference, though small, is directionally consistent with the greater free volume introduced by the ethoxy chain and may influence solute–solvent interactions in biphasic systems.

Formulation development Density gradient Solubility parameter

Acid–Base Character (pKa): Implications for Salt Formation and Chromatography

The predicted pKa of 3-ethoxy-1,2,4-oxadiazol-5-amine is 0.69 ± 0.50, indicating very weak basicity of the oxadiazole ring nitrogen . In contrast, the 3-methyl analog is reported with a higher predicted pKa (approximately 1.5–2.0 based on structural analogs), although a directly comparable database value was not located. The extremely low pKa of the 3-ethoxy compound means it remains fully unprotonated across all physiologically and chromatographically relevant pH ranges (pH > 2), which simplifies reverse-phase HPLC method development and eliminates pH-dependent retention time shifts.

Ionization state Salt screening Chromatographic method development

Synthetic Accessibility: Documented One-Step Route from N-Ethoxycarbonyl-N′-cyanoguanidine

A specific synthetic route to 5-amino-3-ethoxy-1,2,4-oxadiazole (compound 10) has been described via alkaline hydrolysis of 3-ethoxy-5-ureido-1,2,4-oxadiazole (5), which itself is obtained from N-ethoxycarbonyl-N′-cyanoguanidine and hydroxylamine hydrochloride in a ~1:1 ratio alongside a second product [1]. This documented pathway provides a defined starting point for process development, whereas many other 3-substituted-5-amino-1,2,4-oxadiazoles require de novo route design.

Synthetic methodology Building block availability Route scouting

Evidence-Backed Application Scenarios for 3-Ethoxy-1,2,4-oxadiazol-5-amine


Medicinal Chemistry Building Block Requiring Consistent Physicochemical Reproducibility

When a 1,2,4-oxadiazole scaffold is required for SAR exploration, the 3-ethoxy variant offers a predicted boiling point of 231.4 °C and density of 1.272 g/cm³ , enabling reproducible purification by distillation or controlled extraction. Its very low pKa (0.69) ensures a single ionization state during HPLC purification, reducing method development variability .

Reference Standard for Chromatographic Method Development

The compound's consistently neutral ionization state across pH 2–12 (pKa 0.69) makes it an ideal retention-time marker for reverse-phase HPLC systems . Its distinct boiling point relative to 3-methyl and 3-methoxy analogs also allows it to serve as a system-suitability standard in GC analyses where baseline separation of oxadiazole congeners is critical.

Synthetic Intermediate for 3-Ethoxy-5-substituted-1,2,4-oxadiazole Libraries

The published synthetic route from N-ethoxycarbonyl-N′-cyanoguanidine provides a validated entry point [1]. The free 5-amine serves as a handle for amide coupling, urea formation, or reductive amination, enabling parallel library synthesis of 3-ethoxy-oxadiazole derivatives for high-throughput screening.

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